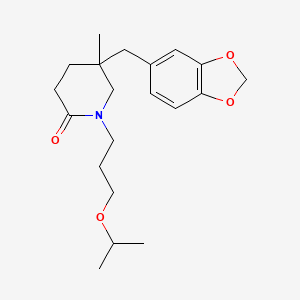

![molecular formula C20H20N2O3S2 B5591092 N-benzyl-4-{[benzyl(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B5591092.png)

N-benzyl-4-{[benzyl(methyl)amino]sulfonyl}thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates involves the reaction of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine. This process, followed by hydrolysis/decarboxylation and acylation, represents a route to thiophene derivatives, although direct acylation under standard conditions may prove challenging (Stephens, Price, & Sowell, 1999).

Molecular Structure Analysis

Molecular structure and reactivity have been characterized using density functional theory (DFT), including vibrational frequency analysis, reactivity descriptors, and electronic properties through HOMO-LUMO, UV-Vis, and MEP maps. These analyses reveal insights into the molecular docking and inhibitory nature against certain proteins, showcasing the compound's antifungal and antiviral potential (FazilathBasha, Khan, Muthu, & Raja, 2021).

Chemical Reactions and Properties

The addition of a carbamoylsilane to N-sulfonylimines, resulting in α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides, illustrates a specific chemical reaction pathway relevant to sulfonamide derivatives. This reaction provides a method for synthesizing secondary amides under catalyst-free conditions, showcasing the versatility of sulfonamide chemistry (Liu, Guo, & Chen, 2015).

Physical Properties Analysis

The study of sulfonamide derivatives, including thiophene-based compounds, often involves detailed spectroscopic analysis to determine their physical properties. Techniques such as FTIR, NMR, and X-ray diffraction are utilized to elucidate the compound's structure, including bond lengths, angles, and overall molecular geometry. These analyses contribute to understanding the physical characteristics that influence the compound's behavior in various conditions.

Chemical Properties Analysis

The chemical properties of N-benzyl-4-{[benzyl(methyl)amino]sulfonyl}thiophene-2-carboxamide and related compounds can be inferred from their reactivity, such as in the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate. This synthesis involves cyclization and highlights the reactivity of the thiophene moiety, which is crucial for understanding the compound's potential chemical applications (Li-jua, 2015).

科学的研究の応用

Fluorescent Probes for Toxic Substances Detection

Wang et al. (2012) described the use of a fluorescent probe, incorporating a thiophenol moiety for the selective detection of toxic benzenethiols over aliphatic thiols, highlighting the potential application of similar thiophene-based compounds in environmental and biological sciences for toxin detection (Wang et al., 2012).

Carbonic Anhydrase Inhibition

Ulus et al. (2013) synthesized novel acridine sulfonamide compounds, which were investigated as inhibitors of the metalloenzyme carbonic anhydrase. This suggests the utility of sulfonamide derivatives in designing inhibitors for various isoforms of carbonic anhydrase, which is significant in medical research for treating conditions like glaucoma, epilepsy, and altitude sickness (Ulus et al., 2013).

Antitumor and Antibacterial Agents

Hafez et al. (2017) reported on the synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives with potent antitumor and antibacterial activities. These findings suggest the therapeutic potential of thiophene-based sulfonamides in developing new anticancer and antibacterial drugs (Hafez et al., 2017).

Corrosion Inhibition

Tezcan et al. (2018) synthesized a thiophene Schiff base demonstrating significant efficiency as a corrosion inhibitor for mild steel in acidic environments. This highlights the potential application of thiophene-based compounds in protecting metals against corrosion, which is valuable for industrial applications (Tezcan et al., 2018).

Biologically Active Compounds

Vasu et al. (2003) explored thiophene-3-carboxamide derivatives for their antibacterial and antifungal activities, indicating the utility of thiophene sulfonamides in developing new antimicrobial agents (Vasu et al., 2003).

特性

IUPAC Name |

N-benzyl-4-[benzyl(methyl)sulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-22(14-17-10-6-3-7-11-17)27(24,25)18-12-19(26-15-18)20(23)21-13-16-8-4-2-5-9-16/h2-12,15H,13-14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQBXBIRIHYZBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CSC(=C2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,4-difluorobenzamide](/img/structure/B5591015.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5591023.png)

![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}(2-pyridinyl)methanone](/img/structure/B5591028.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5591031.png)

![N-[1-(cyclopropylsulfonyl)azepan-3-yl]-N'-(2,4-difluorophenyl)urea](/img/structure/B5591034.png)

![{4-[4-(1H-pyrrol-1-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5591039.png)

![N'-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5591044.png)

![2-[4-(2-furoyl)-1-piperazinyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B5591048.png)

acetic acid](/img/structure/B5591069.png)

![N'-[4-(allyloxy)-3-ethoxybenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5591072.png)

![N-(4-ethoxyphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]methanesulfonamide](/img/structure/B5591081.png)

![6-fluoro-2-{[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methyl}quinolin-4-ol](/img/structure/B5591111.png)

![1-[6-methyl-2-(methylamino)pyrimidin-4-yl]-4-(2-naphthyloxy)piperidine-4-carboxylic acid](/img/structure/B5591113.png)